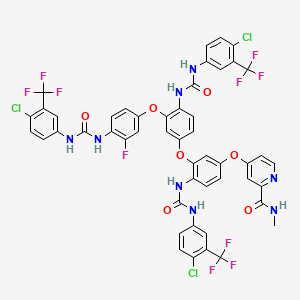
Regorafenib (1-(4-Chloro-3-(trifluoromethyl)phenyl)urea)trimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Regorafenib (1-(4-Chloro-3-(trifluoromethyl)phenyl)urea)trimer is a derivative of Regorafenib, an oral multi-kinase inhibitor developed by Bayer. It targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, showing anti-angiogenic activity due to its dual targeted VEGFR2-TIE2 tyrosine kinase inhibition . Regorafenib has been studied as a potential treatment option in multiple tumor types since 2009 and has received approvals for advanced cancers .
Méthodes De Préparation
The synthesis of Regorafenib involves multiple steps, including O-alkylation, nitration, and reduction reactions. The key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is prepared through these reactions. The process avoids using column chromatography, reduces reaction requirements, and is cost-saving, resulting in an increased overall yield and purity . Industrial production methods involve reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, followed by further nucleophilic addition .
Analyse Des Réactions Chimiques
Regorafenib undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen into the molecule.
Common reagents and conditions used in these reactions include nitric acid for nitration and hydrazine hydrate for reduction. Major products formed from these reactions include intermediates like 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide .
Applications De Recherche Scientifique
Regorafenib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an anti-proliferative agent in the treatment of inflammation and as a dual-action VEGFR and Raf inhibitor . In medicine, it has been approved for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma . Its anti-angiogenic properties make it a valuable tool in cancer research and therapy .
Mécanisme D'action
Regorafenib exerts its effects by inhibiting multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . It targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, showing anti-angiogenic activity due to its dual targeted VEGFR2-TIE2 tyrosine kinase inhibition .
Comparaison Avec Des Composés Similaires
Regorafenib is structurally related to Sorafenib, another multi-kinase inhibitor. The addition of a fluorine atom to the center phenyl ring in Regorafenib leads to a distinct biochemical profile and pharmacological potency, giving it broader antiangiogenic properties and more promising antineoplastic activities . Similar compounds include:
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets angiogenesis and is used in the treatment of renal cell carcinoma.
Lenvatinib: Inhibits multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis.
Regorafenib’s uniqueness lies in its dual targeted VEGFR2-TIE2 tyrosine kinase inhibition, which provides a broader spectrum of antiangiogenic properties compared to similar compounds .
Propriétés
Formule moléculaire |
C49H31Cl3F10N8O7 |
|---|---|
Poids moléculaire |
1140.2 g/mol |
Nom IUPAC |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]phenoxy]phenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C49H31Cl3F10N8O7/c1-63-43(71)40-20-29(14-15-64-40)75-27-6-12-38(69-45(73)66-24-3-9-34(51)31(17-24)48(57,58)59)41(21-27)77-28-7-13-39(70-46(74)67-25-4-10-35(52)32(18-25)49(60,61)62)42(22-28)76-26-5-11-37(36(53)19-26)68-44(72)65-23-2-8-33(50)30(16-23)47(54,55)56/h2-22H,1H3,(H,63,71)(H2,65,68,72)(H2,66,69,73)(H2,67,70,74) |
Clé InChI |
BRTQSIBIBBDUNP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)OC4=CC(=C(C=C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F)OC6=CC(=C(C=C6)NC(=O)NC7=CC(=C(C=C7)Cl)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















